An In-depth Technical Guide to 3-chloro-N-cycloheptylbenzamide
An In-depth Technical Guide to 3-chloro-N-cycloheptylbenzamide
CAS Number: 330468-92-3 Molecular Formula: C₁₄H₁₈ClNO Molecular Weight: 251.76 g/mol
Introduction
3-chloro-N-cycloheptylbenzamide is a substituted aromatic amide that belongs to a broad class of compounds with significant interest in medicinal chemistry. The benzamide scaffold is a privileged structure, appearing in a wide array of pharmacologically active agents.[1][2] The presence of a chlorine atom on the benzene ring and a cycloheptyl group on the amide nitrogen suggests that this molecule may possess unique physicochemical properties influencing its biological activity. While specific literature on 3-chloro-N-cycloheptylbenzamide is not abundant, this guide will provide a comprehensive technical overview based on established principles of organic synthesis, analytical chemistry, and the known pharmacology of related benzamide derivatives. This document is intended for researchers, scientists, and drug development professionals interested in the synthesis, characterization, and potential applications of this and similar compounds.
Chemical and Physical Properties (Predicted)
A summary of the predicted chemical and physical properties for 3-chloro-N-cycloheptylbenzamide is presented below. These values are computationally derived and provide a baseline for experimental design.
| Property | Value | Source |
| Molecular Weight | 251.76 g/mol | PubChem |
| XLogP3 | 4.2 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 1 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| Exact Mass | 251.107692 g/mol | PubChem |
| Monoisotopic Mass | 251.107692 g/mol | PubChem |
| Topological Polar Surface Area | 29.1 Ų | PubChem |
| Heavy Atom Count | 17 | PubChem |
Synthesis of 3-chloro-N-cycloheptylbenzamide
The synthesis of N-substituted benzamides is a well-established transformation in organic chemistry, typically achieved through the coupling of a carboxylic acid or its activated derivative with an amine.[3] The most common and reliable method involves the use of an acyl chloride, which readily reacts with the amine nucleophile.
Proposed Synthetic Pathway
The recommended synthetic route for 3-chloro-N-cycloheptylbenzamide is a two-step process starting from 3-chlorobenzoic acid.
Caption: Proposed two-step synthesis of 3-chloro-N-cycloheptylbenzamide.
Detailed Experimental Protocol
Step 1: Synthesis of 3-chlorobenzoyl chloride
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To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-chlorobenzoic acid (1 equivalent).
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Add thionyl chloride (2-3 equivalents) dropwise at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.
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Heat the reaction mixture to reflux for 2-4 hours. The reaction progress can be monitored by the cessation of gas (SO₂ and HCl) evolution.
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After completion, remove the excess thionyl chloride by distillation under reduced pressure. The crude 3-chlorobenzoyl chloride, a liquid, is typically used in the next step without further purification.
Step 2: Synthesis of 3-chloro-N-cycloheptylbenzamide
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In a separate flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cycloheptylamine (1 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in an anhydrous aprotic solvent like dichloromethane (DCM).
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Cool the solution to 0°C in an ice bath.
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Add the crude 3-chlorobenzoyl chloride (1 equivalent) dropwise to the stirred amine solution. Maintain the temperature at 0°C during the addition.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-16 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with water.
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Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
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Combine the organic layers, wash with dilute HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude 3-chloro-N-cycloheptylbenzamide by recrystallization or column chromatography on silica gel.
Structural Characterization and Analytical Workflow
A comprehensive characterization of the synthesized 3-chloro-N-cycloheptylbenzamide is crucial to confirm its identity and purity.[4]
Caption: Analytical workflow for structural confirmation and purity assessment.
Expected Spectroscopic Data
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¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the 3-chlorophenyl group, the methine proton of the cycloheptyl group adjacent to the nitrogen, and the methylene protons of the cycloheptyl ring. The amide proton (N-H) will appear as a broad singlet or a doublet depending on the solvent and concentration.
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¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbon, the aromatic carbons, and the carbons of the cycloheptyl ring.
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FT-IR: The infrared spectrum will be characterized by a strong absorption band for the C=O stretch of the amide group (typically around 1630-1680 cm⁻¹), an N-H stretch (around 3300 cm⁻¹), and C-H stretches for the aromatic and aliphatic moieties.
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Mass Spectrometry: The mass spectrum should show the molecular ion peak [M]⁺ and/or the protonated molecular ion peak [M+H]⁺, confirming the molecular weight of 251.76 g/mol . The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable for the molecular ion and chlorine-containing fragments.
Potential Pharmacological Activity and Mechanism of Action
Benzamide derivatives are known to exhibit a wide range of biological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer effects.[1] The substitution pattern on both the aromatic ring and the amide nitrogen plays a crucial role in determining the pharmacological profile.
Hypothesized Mechanism of Action: Sigma-1 Receptor Modulation
Several studies have highlighted that benzamide derivatives, including those with halogen substitutions, can act as potent and selective ligands for the sigma-1 (σ₁) receptor.[5][6] The σ₁ receptor is a unique intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane, which is involved in regulating cellular stress responses and calcium signaling.
Based on this precedent, it is plausible that 3-chloro-N-cycloheptylbenzamide could act as a modulator of the σ₁ receptor.
Caption: Hypothetical signaling pathway involving sigma-1 receptor modulation.
Experimental Workflow for Biological Evaluation
For researchers interested in exploring the biological activities of 3-chloro-N-cycloheptylbenzamide, the following experimental workflow is proposed:
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In Vitro Binding Assays:
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Perform radioligand binding assays to determine the affinity of the compound for a panel of receptors, with a focus on the σ₁ and σ₂ receptors, as well as serotonin and dopamine receptors, which are common targets for benzamides.[7]
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Cell-Based Assays:
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Evaluate the functional activity (agonist or antagonist) of the compound at the identified target receptors.
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Assess the cytotoxicity of the compound in relevant cell lines (e.g., neuronal cells for CNS targets, cancer cell lines for oncology applications) using assays such as MTT or LDH release.
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In Vivo Studies:
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If promising in vitro activity is observed, conduct preliminary in vivo studies in animal models to assess pharmacokinetic properties (ADME) and efficacy in relevant disease models (e.g., models of neuropathic pain, neurodegenerative diseases, or cancer).
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Conclusion
3-chloro-N-cycloheptylbenzamide represents an interesting, yet underexplored, member of the pharmacologically significant benzamide family. This technical guide provides a comprehensive framework for its synthesis, characterization, and potential biological evaluation. By leveraging established chemical principles and knowledge from structurally related compounds, researchers can efficiently approach the study of this molecule. The proposed synthetic route is robust and scalable, and the outlined analytical and biological workflows provide a clear path for further investigation into its potential as a novel therapeutic agent.
References
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Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(194). [Link]
-
Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280. [Link]
-
Sonda, S., et al. (2004). Synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 receptor agonists. Bioorganic & Medicinal Chemistry, 12(10), 2737-2747. [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. [Link]
-
Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
-
Berardi, F., et al. (2017). Synthesis and pharmacological evaluation of benzamide derivatives as potent and selective sigma-1 protein ligands. European Journal of Medicinal Chemistry, 138, 964-978. [Link]
-
LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides. [Link]
-
ResearchGate. (2025). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. [Link]
-
MDPI. (2021). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. [Link]
-
MDPI. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. [Link]
-
MDPI. (2022). Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. [Link]
-
Chemistry Education. (n.d.). Synthesis and analysis of amides. [Link]
-
Hilaris. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. [Link]
Sources
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. researchgate.net [researchgate.net]
- 3. hepatochem.com [hepatochem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and pharmacological evaluation of benzamide derivatives as potent and selective sigma-1 protein ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
